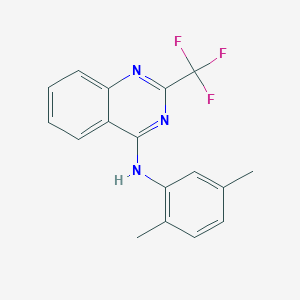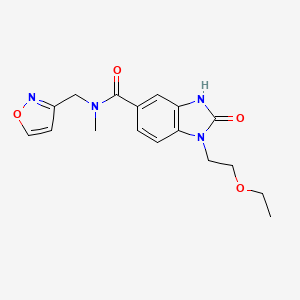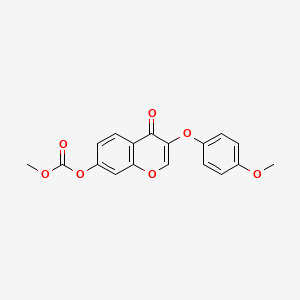![molecular formula C17H20N2O4S2 B5519208 N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)
N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of compounds closely related to N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide have been explored in the context of developing novel benzenesulfonamide derivatives. These compounds have shown significant in vitro antitumor activity against certain cell lines, suggesting potential applications in cancer therapy (Fahim & Shalaby, 2019). The synthesis of these derivatives often involves reactions with various nucleophiles, aiming to enhance their reactivity and therapeutic efficacy.
Antitumor Activity
Research into thiophene sulfonamide derivatives, including structures similar to this compound, has indicated promising antitumor properties. These compounds have been evaluated for their ability to inhibit tumor cell proliferation, with some showing activity comparable to established chemotherapy drugs. The modification of the acyl portion of these compounds to increase lipophilicity has been correlated with an increase in melanoma activity against several cell lines, highlighting the potential for optimizing these molecules for cancer treatment (Lant et al., 2000).
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of thiophene sulfonamide derivatives have also been explored. These compounds have been tested against various bacterial and fungal strains, showing potential as new antimicrobial agents. The synthesis approach often involves creating novel sulfonamide derivatives that exhibit significant activity, suggesting their application in combating microbial resistance (Sowmya et al., 2018).
Urease Inhibition and Hemolytic Activity
Further research has identified the urease inhibition and hemolytic activities of thiophene sulfonamide derivatives. These compounds have been synthesized and evaluated for their ability to inhibit urease, an enzyme involved in various pathological conditions. Additionally, their hemolytic activity has been assessed, providing insights into their safety profile and potential therapeutic applications (Noreen et al., 2017).
Electrochemical Properties and Applications
The electrochemical properties of polythiophene derivatives have been investigated for their potential application in electrochemical capacitors. These studies focus on the synthesis of polymers with electrochemically cleavable arylsulfonamide groups, aiming to develop materials with improved performance for energy storage devices. The findings suggest that these compounds could serve as active materials in electrochemical capacitor applications, demonstrating the versatility of thiophene sulfonamide derivatives in both medicinal and material science research (Ferraris et al., 1998).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-acetylphenyl)-4-(diethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-19(5-2)25(22,23)15-10-16(24-11-15)17(21)18-14-8-6-7-13(9-14)12(3)20/h6-11H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYQRVMCLMRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)
![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)
![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

